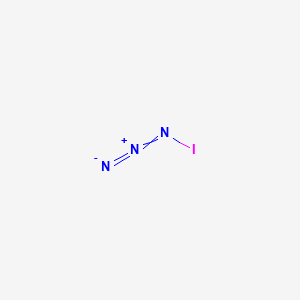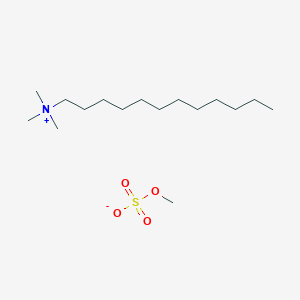
Iodine azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodine azide, also known as nitrogen triiodide, is a highly explosive and sensitive chemical compound composed of iodine and nitrogen. It is a yellowish-brown solid that can be prepared by the reaction of iodine with sodium azide in an aqueous solution. Although iodine azide has been known for over a century, its potential applications in scientific research have only recently been explored.
Wirkmechanismus
The mechanism of action of iodine azide is not well understood, but it is believed to involve the release of Iodine azide gas upon detonation. This gas can cause damage to nearby structures and can be used to detect the presence of explosives.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of iodine azide. However, it is known to be highly toxic and can cause severe burns upon contact with skin or mucous membranes. Ingestion or inhalation of iodine azide can be fatal.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of iodine azide is its sensitivity to trace amounts of explosives, which makes it a useful reagent for the detection of environmental contaminants. However, its highly explosive nature and toxicity make it difficult to handle and require strict safety precautions. Additionally, its use in lab experiments is limited due to the risk of explosions and the potential for injury.
Zukünftige Richtungen
There are several potential future directions for the use of iodine azide in scientific research. One area of interest is the development of new and safer methods for the synthesis of Iodine azide-containing compounds. Additionally, research is needed to better understand the mechanism of action of iodine azide and its potential applications in explosives detection and other fields. Finally, the development of new safety protocols and equipment for handling iodine azide could expand its use in lab experiments.
Synthesemethoden
The synthesis of iodine azide involves the reaction of iodine with sodium azide in an aqueous solution. The reaction is highly exothermic and must be carried out under controlled conditions to prevent explosions. The resulting product is a yellowish-brown solid that is highly sensitive to shock, heat, and friction.
Wissenschaftliche Forschungsanwendungen
Iodine azide has potential applications in scientific research, particularly in the field of explosives detection. It can be used as a sensitive and selective reagent for the detection of trace amounts of explosives in environmental samples. Additionally, iodine azide can be used as a precursor for the synthesis of other Iodine azide-containing compounds, such as azides and nitrides.
Eigenschaften
CAS-Nummer |
14696-82-3 |
|---|---|
Produktname |
Iodine azide |
Molekularformel |
IN3 |
Molekulargewicht |
168.925 g/mol |
InChI |
InChI=1S/IN3/c1-3-4-2 |
InChI-Schlüssel |
YPWNNTBDMSIJIR-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=NI |
Kanonische SMILES |
[N-]=[N+]=NI |
Andere CAS-Nummern |
14696-82-3 |
Synonyme |
IODINEAZIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)



